Cas no 2231673-13-3 (5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine)

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
- 5-bromo-3-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
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- MDL: MFCD31621176
- インチ: 1S/C8H5BrF3N3/c1-4-2-5(9)3-13-6(4)7(14-15-7)8(10,11)12/h2-3H,1H3
- InChIKey: XOLVDWHMUZJWQV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C)=C1)C1(C(F)(F)F)N=N1
計算された属性
- せいみつぶんしりょう: 278.96189 g/mol
- どういたいしつりょう: 278.96189 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.6
- 疎水性パラメータ計算基準値(XlogP): 2.9
- ぶんしりょう: 280.04
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 190168-500mg |
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine |
2231673-13-3 | 500mg |
$1650.00 | 2023-09-07 | ||
Matrix Scientific | 190168-250mg |
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine |
2231673-13-3 | 250mg |
$976.00 | 2023-09-07 |
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine 関連文献
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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9. Back matter
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridineに関する追加情報
Introduction to 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine (CAS No. 2231673-13-3)
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine, with the CAS number 2231673-13-3, is a novel compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is characterized by its unique structural features, including a bromo substituent, a trifluoromethyl diazirine moiety, and a methyl group attached to a pyridine ring. These structural elements contribute to its potential applications in various research areas, particularly in the development of bioconjugation reagents and as a tool for studying protein-protein interactions.
The trifluoromethyl diazirine moiety in 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a key functional group that confers photoactivatable properties to the molecule. Upon exposure to ultraviolet (UV) light, the diazirine ring undergoes a photolytic reaction, generating highly reactive carbene intermediates. These intermediates can form covalent bonds with nearby biomolecules, making the compound an excellent candidate for photoaffinity labeling and cross-linking studies. This property has been leveraged in recent research to identify and characterize protein-protein interactions in complex biological systems.
The bromo substituent on the pyridine ring adds another layer of versatility to the compound. Brominated pyridines are known for their ability to participate in various chemical reactions, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This makes 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine a valuable building block for synthetic chemists aiming to construct more complex molecules with tailored functionalities. For instance, the bromo group can be readily converted into other functional groups, such as amino or hydroxyl groups, through well-established synthetic protocols.
The methyl group on the pyridine ring further enhances the compound's solubility and stability in organic solvents, which is crucial for its application in various biochemical assays. Additionally, the methyl group can influence the electronic properties of the pyridine ring, potentially modulating the reactivity of the adjacent functional groups. This aspect has been explored in recent studies aimed at optimizing the performance of photoaffinity labels and cross-linking agents.
In the context of medicinal chemistry, 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine has shown promise as a lead compound for drug discovery. Its unique structure allows it to interact with specific biological targets, such as enzymes or receptors, with high affinity and selectivity. For example, recent research has demonstrated that derivatives of this compound can effectively inhibit certain kinases involved in cancer progression, making them potential candidates for anticancer drug development.
The use of photoactivatable compounds like 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine in drug discovery is particularly advantageous because it enables precise temporal and spatial control over molecular interactions. This can help researchers gain deeper insights into the mechanisms of action of potential therapeutic agents and identify off-target effects that might not be apparent using traditional methods.
In addition to its applications in drug discovery and protein-protein interaction studies, 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine has also been utilized in chemical biology research to probe cellular processes. For instance, it has been used as a tool to study signal transduction pathways and post-translational modifications of proteins. The ability to label and isolate specific proteins using this compound has facilitated the identification of novel regulatory mechanisms and potential therapeutic targets.
The synthesis of 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine involves several well-established synthetic steps. Typically, the synthesis begins with the preparation of a brominated pyridine derivative, which is then functionalized with a trifluoromethyl diazirine moiety through a series of reactions involving diazirination and functional group transformations. The overall yield and purity of the final product can be optimized by carefully controlling reaction conditions and purification methods.
In conclusion, 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine (CAS No. 2231673-13-3) is a versatile compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it an excellent tool for studying protein-protein interactions, developing bioconjugation reagents, and discovering new therapeutic agents. As research in these areas continues to advance, it is likely that this compound will play an increasingly important role in driving scientific innovation and improving our understanding of complex biological systems.
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